molecular formula C21H25N3O2 B4796295 4-(4-acetylphenyl)-N-(3,4-dimethylphenyl)-1-piperazinecarboxamide

4-(4-acetylphenyl)-N-(3,4-dimethylphenyl)-1-piperazinecarboxamide

Cat. No. B4796295
M. Wt: 351.4 g/mol
InChI Key: VDKYISMMVJESAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-acetylphenyl)-N-(3,4-dimethylphenyl)-1-piperazinecarboxamide, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptors, which are part of the endocannabinoid system in the body. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, inflammation, appetite, and mood.

Mechanism of Action

4-(4-acetylphenyl)-N-(3,4-dimethylphenyl)-1-piperazinecarboxamide acts as a potent agonist of the cannabinoid receptors, which are part of the endocannabinoid system in the body. The compound binds to these receptors and activates them, leading to various physiological effects. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, inflammation, appetite, and mood.
Biochemical and Physiological Effects:
4-(4-acetylphenyl)-N-(3,4-dimethylphenyl)-1-piperazinecarboxamide has been found to have various biochemical and physiological effects in the body. The compound has been found to reduce pain and inflammation by activating the cannabinoid receptors in the nervous system. It has also been found to have anxiolytic and antidepressant effects by modulating the activity of the neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

4-(4-acetylphenyl)-N-(3,4-dimethylphenyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the cannabinoid receptors. The compound can be used to study the role of the endocannabinoid system in various physiological processes. However, the use of 4-(4-acetylphenyl)-N-(3,4-dimethylphenyl)-1-piperazinecarboxamide in lab experiments is limited by its high cost and the need for expertise in organic chemistry for its synthesis.

Future Directions

There are several future directions for the study of 4-(4-acetylphenyl)-N-(3,4-dimethylphenyl)-1-piperazinecarboxamide. One potential area of research is the development of new synthetic cannabinoids with improved therapeutic properties. Another area of research is the study of the endocannabinoid system in various medical conditions, including cancer, epilepsy, and neurodegenerative diseases. Additionally, the use of 4-(4-acetylphenyl)-N-(3,4-dimethylphenyl)-1-piperazinecarboxamide in combination with other drugs for the treatment of various medical conditions is an area of interest for future research.
Conclusion:
4-(4-acetylphenyl)-N-(3,4-dimethylphenyl)-1-piperazinecarboxamide is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. The compound acts as a potent agonist of the cannabinoid receptors and has been found to have various biochemical and physiological effects in the body. 4-(4-acetylphenyl)-N-(3,4-dimethylphenyl)-1-piperazinecarboxamide has several advantages for lab experiments, but its use is limited by its high cost and the need for expertise in organic chemistry for its synthesis. There are several future directions for the study of 4-(4-acetylphenyl)-N-(3,4-dimethylphenyl)-1-piperazinecarboxamide, including the development of new synthetic cannabinoids and the study of the endocannabinoid system in various medical conditions.

Scientific Research Applications

4-(4-acetylphenyl)-N-(3,4-dimethylphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to be effective in the treatment of pain, inflammation, anxiety, and depression. The compound has also been studied for its potential use in the treatment of cancer, epilepsy, and neurodegenerative diseases.

properties

IUPAC Name

4-(4-acetylphenyl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-15-4-7-19(14-16(15)2)22-21(26)24-12-10-23(11-13-24)20-8-5-18(6-9-20)17(3)25/h4-9,14H,10-13H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKYISMMVJESAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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